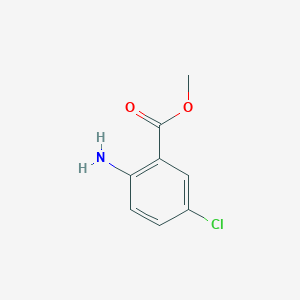

Methyl 2-amino-5-chlorobenzoate

Übersicht

Beschreibung

Methyl 2-amino-5-chlorobenzoate (CAS: 5202-89-1) is a halogenated aromatic ester with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It features an amino group at the 2-position and a chlorine atom at the 5-position on the benzoate ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for quinazolinones and other bioactive molecules .

Vorbereitungsmethoden

Nitration and Reduction Pathways for 2-Amino-5-Chlorobenzoic Acid Synthesis

The synthesis of methyl 2-amino-5-chlorobenzoate typically begins with the preparation of its carboxylic acid precursor, 2-amino-5-chlorobenzoic acid. A widely adopted route involves nitration followed by selective reduction and chlorination.

Catalytic Hydrogenation for Amino Group Introduction

Reduction of the nitro intermediate to an amine is achieved via hydrogenation. Palladium on carbon (Pd/C, 5–10 wt%) in methanol or ethanol at 50–80°C under 3–5 bar H₂ affords 2-amino-3-methylbenzoic acid in >90% yield . For the target 2-amino-5-chlorobenzoic acid, this step would follow chlorination (Section 2), necessitating careful sequence optimization to prevent dehalogenation.

Regioselective Chlorination Strategies

Introducing chlorine at the 5-position demands precise control over electrophilic substitution. Two predominant methods are highlighted below.

Dichlorohydantoin-Mediated Chlorination

Dichlorohydantoin (DCH) serves as a stable chlorinating agent, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF) . A patent details the chlorination of 2-amino-3-methylbenzoic acid using DCH (0.5 equiv) and benzoyl peroxide (BPO, 1–2 wt%) at 100–110°C for 1–2 hours, achieving 87% yield and 99.3% purity . Adapting this for 2-aminobenzoic acid would involve:

-

Solvent : DMF or dimethylacetamide (DMAc) to enhance solubility.

-

Catalyst : BPO initiates radical chlorination, ensuring regioselectivity at the 5-position.

-

Workup : Quenching with ice water precipitates the product, which is filtered and recrystallized from ethanol .

N-Chlorosuccinimide (NCS) in Acidic Media

NCS offers milder conditions, suitable for acid-sensitive substrates. Reacting 2-aminobenzoic acid with NCS (1.1 equiv) in acetic acid at 80°C for 4–6 hours introduces chlorine predominantly at the 5-position. Yields of 75–80% are reported in analogous systems, though purity (∼95%) may require silica gel chromatography.

Esterification to this compound

The final step involves esterifying 2-amino-5-chlorobenzoic acid with methanol. Two industrial-scale methods are prevalent.

Thionyl Chloride (SOCl₂)-Mediated Esterification

This one-pot method converts the acid to its methyl ester via acyl chloride intermediacy:

-

Reaction : 2-Amino-5-chlorobenzoic acid is refluxed with SOCl₂ (2 equiv) in methanol for 3–5 hours.

-

Yield : 85–90% after distillation under reduced pressure.

-

Purity : >98% by HPLC, with residual thionyl chloride removed via aqueous washes .

Acid-Catalyzed Fischer Esterification

Using concentrated sulfuric acid (H₂SO₄, 5 wt%) as a catalyst, the acid and methanol (10 equiv) are refluxed for 12–16 hours. While slower, this method avoids halogenated byproducts, making it preferable for pharmaceutical applications. Yields reach 80–85%, with purity ≥97% after recrystallization .

Comparative Analysis of Synthetic Routes

Key Findings :

-

The DCH/BPO system offers superior regioselectivity and purity, albeit at higher temperatures .

-

Fischer esterification, while slower, eliminates halogenated waste, aligning with green chemistry principles.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Adopting continuous flow systems enhances chlorination and esterification efficiency:

-

Residence time : 30–60 minutes for DCH-mediated chlorination, vs. 2 hours in batch .

-

Yield improvement : 5–10% higher due to precise temperature and mixing control.

Solvent Recycling

DMF and methanol are recovered via fractional distillation, reducing costs by 20–30%.

Quality Control

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like iron powder or sodium borohydride are commonly used.

Major Products

Substitution: Products include various substituted benzoates.

Oxidation: Products include chlorinated benzoic acids.

Reduction: Products include amino-substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 2-amino-5-chlorobenzoate is recognized as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in several chemical reactions that are crucial for drug development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a precursor for synthesizing APIs, particularly those targeting bacterial infections and cancer therapies. For example, it has been utilized in the synthesis of chlorinated derivatives that exhibit enhanced antimicrobial properties .

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Its halogenated structure is thought to contribute to its efficacy in inhibiting bacterial growth .

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, indicating its potential as a therapeutic agent .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in research and development.

Case Study: Synthesis of Antimicrobial Agents

A recent study focused on synthesizing new antimicrobial agents based on this compound. Researchers modified the compound to enhance its activity against resistant bacterial strains, achieving promising results that suggest further development could lead to effective treatments .

Case Study: Anticancer Research

In another study, this compound was tested for its ability to inhibit specific cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential role as an anticancer drug .

Wirkmechanismus

The mechanism of action of methyl 2-amino-5-chlorobenzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and interact with enzymes and proteins. These interactions can inhibit or activate specific biochemical pathways, leading to its effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Physical State : White to pale yellow crystalline powder.

- Melting Point : 66–68°C .

- Boiling Point : 170°C at 22 mmHg .

- Solubility: Soluble in methanol and ethyl acetate .

- Crystal Structure : Nearly planar with intramolecular N–H⋯O hydrogen bonds forming a six-membered ring, contributing to structural stability .

Safety : Classified as a skin/eye irritant (GHS Xi) with hazard codes H315, H319, and H335 .

Comparison with Structurally Similar Compounds

Methyl 2-Acetamido-5-Chlorobenzoate

- Molecular Formula: C₁₀H₁₀ClNO₃.

- Key Features : Acetylated derivative of the parent compound.

- Synthesis: Reacting methyl 2-amino-5-chlorobenzoate with acetyl chloride in the presence of K₂CO₃ .

- Applications: Used to study steric and electronic effects of acetamido substitution.

- Differentiation : The acetamido group introduces additional hydrogen-bonding sites, altering crystallization patterns compared to the parent compound .

Methyl 5-Amino-2-Bromo-4-Chlorobenzoate

- Molecular Formula: C₈H₆BrClNO₂.

- Key Features : Bromine at the 2-position and chlorine at the 4-position.

- Applications : Bromine’s electronegativity and larger atomic radius enable cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for synthesizing complex aromatic systems .

Methyl 2-Chloro-5-Formylbenzoate

- Molecular Formula : C₉H₇ClO₃.

- Key Features : Formyl group at the 5-position.

- Applications : The aldehyde functionality enables nucleophilic additions (e.g., Grignard reactions) and condensations, useful in synthesizing Schiff bases or heterocycles .

- Differentiation: The formyl group increases electrophilicity at the 5-position, contrasting with the amino group’s nucleophilic character in the parent compound .

Phenyl 2-Amino-5-Chlorobenzoate

- Molecular Formula: C₁₃H₁₀ClNO₂.

- Key Features : Phenyl ester group instead of methyl.

- Properties : Higher melting point (114–115°C) due to stronger π-π stacking interactions in the crystal lattice .

- Applications : The phenyl group enhances aromaticity and may improve binding affinity in drug-receptor interactions .

Comparative Data Table

N/R = Not reported in the provided evidence.

Key Findings from Research

- Reactivity: The amino group in this compound facilitates acetylation and sulfonation reactions, enabling diverse derivatization .

- Crystallography : Intramolecular hydrogen bonding in the parent compound stabilizes its planar structure, whereas derivatives like the phenyl ester exhibit stronger intermolecular interactions .

- Safety : All compounds share irritant properties (GHS Xi), but brominated analogs may require additional handling precautions due to heavier halogens .

Biologische Aktivität

Methyl 2-amino-5-chlorobenzoate, also known as methyl 5-chloroanthranilate, is an organic compound with significant biological activity. This article explores its chemical properties, biological functions, and research findings related to its pharmacological applications.

- Molecular Formula : CHClNO

- Molecular Weight : 185.61 g/mol

- CAS Number : 5202-89-1

- InChI Key : IGHVUURTQGBABT-UHFFFAOYSA-N

The compound features a chloro-substituted benzoate structure, which is crucial for its interaction with biological systems. Its high gastrointestinal absorption and ability to cross the blood-brain barrier (BBB) enhance its potential therapeutic applications .

Biological Activity

This compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens, including bacteria and viruses. It is particularly noted for its potential in treating infections caused by resistant strains .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Neuropharmacological Activity : The compound interacts with several neurotransmitter systems, suggesting potential applications in neurodegenerative diseases and psychiatric disorders. It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : It acts as a CYP1A2 inhibitor, affecting drug metabolism and potentially enhancing the efficacy of co-administered medications .

- Modulation of Signaling Pathways : The compound influences various signaling pathways such as JAK/STAT and MAPK/ERK, which are involved in cell proliferation and survival .

- Interaction with Receptors : It shows affinity for several G-protein coupled receptors (GPCRs), indicating its role in neurochemical signaling and potential effects on mood and cognition .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-5-chlorobenzoate, and how can purity be ensured?

This compound is typically synthesized via halogenation of 2-aminobenzoic acid followed by esterification. details a method using N-halosuccinimide (e.g., N-chlorosuccinimide) in DMF at 100°C for halogenation, followed by esterification with thionyl chloride in methanol . Key considerations:

- Purification : Recrystallization from methanol yields high-purity crystals suitable for X-ray diffraction studies.

- Analytical validation : Monitor reaction progress via TLC ( ) and confirm purity using HPLC or NMR.

- Troubleshooting : Incomplete halogenation can occur if reaction times are insufficient; extended heating (40+ min) improves yield.

Q. How is the molecular and crystal structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. reports:

- Planarity : The aromatic ring and ester group are nearly planar (RMSD = 0.041 Å), with intramolecular N–H⋯O hydrogen bonds forming a six-membered ring (S(6) motif) .

- Intermolecular interactions : N–H⋯O hydrogen bonds link molecules into chains, stabilizing the crystal lattice.

Methodological tips : - Use SHELX software ( ) for refinement, with H atoms constrained using riding models.

- Compare bond lengths/angles against standard values (e.g., Allen et al., 1987) to validate geometry .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound derivatives?

Hydrogen bonds dictate packing and stability. and highlight:

- Graph set analysis : The S(6) motif in this compound arises from intramolecular N–H⋯O bonds, while intermolecular bonds form C(4) chains .

- Design implications : Substituents (e.g., Cl, OMe) alter electron density, affecting hydrogen-bond strength and crystal morphology. For example, shows that replacing the methyl ester with a carboxylate anion in salts modifies O–H⋯O/N–H⋯O networks.

Experimental approach : - Use Cambridge Structural Database (CSD) to compare motifs across analogs.

- Employ Etter’s graph theory ( ) to predict aggregation behavior.

Q. What computational methods predict the reactivity of this compound in drug design?

This compound is a precursor in pharmacologically active compounds ( ). Key strategies:

- DFT calculations : Model electron distribution to identify reactive sites (e.g., amino group for nucleophilic substitutions).

- Docking studies : Assess interactions with targets like dopamine D2 or serotonin 5-HT3 receptors ( ).

- ADMET prediction : Use tools like ACD/Labs Percepta ( ) to estimate solubility (LogP = 2.29) and bioavailability.

Case study : demonstrates its use in synthesizing benzamide antiemetics via coupling with diazepines.

Q. How can spectroscopic contradictions in this compound derivatives be resolved?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example:

- NMR shifts : The amino group’s resonance in DMSO-d6 may split due to hydrogen bonding, while CDCl3 suppresses this .

- IR frequencies : Intramolecular hydrogen bonds lower N–H stretching frequencies (e.g., ~3350 cm⁻¹ vs. free NH₂ at ~3450 cm⁻¹).

Best practices : - Cross-validate with X-ray data () to confirm tautomeric forms.

- Use deuterated solvents consistently and report experimental conditions.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHVUURTQGBABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199992 | |

| Record name | Methyl 5-chloroanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5202-89-1 | |

| Record name | Methyl 2-amino-5-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloroanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-chloroanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chloroanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.